4-Amino-2-chloro-3-fluorobenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of 4-Amino-2-chloro-3-fluorobenzoic acid involves several methods, including chlorination and fluorination of appropriate precursor compounds. Researchers have explored various synthetic routes, optimizing conditions for yield and purity. Detailed synthetic pathways can be found in relevant literature .
Chemical Reactions Analysis
4-Amino-2-chloro-3-fluorobenzoic acid participates in various chemical reactions, including amidation , esterification , and hydrolysis . These reactions modify the functional groups and influence the compound’s behavior. Researchers have investigated its reactivity with different reagents and catalysts .
Physical And Chemical Properties Analysis
Scientific Research Applications
Antimicrobial and Cytotoxic Agents
4-Aminobenzoic acid derivatives, including 4-Amino-2-chloro-3-fluorobenzoic acid, have shown various biological activities. They have been used to create antimicrobial and cytotoxic agents. The simple chemical modification of non-toxic PABA resulted in the constitution of antibacterial activity, including inhibition of methicillin-resistant Staphylococcus aureus . Some of the Schiff bases also exhibited notable cytotoxicity for the cancer HepG2 cell line .
Folate Precursor
4-Aminobenzoic acid (PABA), an essential nutrient for many human pathogens, but dispensable for humans, and its derivatives have exhibited various biological activities. It is used as a starting material for the preparation of folate, a crucial vitamin required for DNA synthesis and replication .
Anti-Alzheimer’s Agents
PABA compounds, including 4-Amino-2-chloro-3-fluorobenzoic acid, have shown anti-Alzheimer’s properties, suggesting their potential as therapeutic agents in future clinical trials .
Antiviral Agents
PABA compounds have also shown antiviral properties, making them potential candidates for the development of new antiviral drugs .
Antioxidant Agents
PABA compounds have demonstrated antioxidant properties, which could be beneficial in the treatment of diseases caused by oxidative stress .
Anti-inflammatory Agents
PABA compounds have shown anti-inflammatory properties, suggesting their potential use in the treatment of inflammatory diseases .
Synthesis of Furosemide
4-Amino-2-chloro-3-fluorobenzoic acid can be used as a starting reagent for the synthesis of furosemide .
Preparation of Potential Liquid Crystals
4-Amino-2-chloro-3-fluorobenzoic acid can be used in the preparation of potential liquid crystals .
Safety and Hazards
properties
IUPAC Name |
4-amino-2-chloro-3-fluorobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c8-5-3(7(11)12)1-2-4(10)6(5)9/h1-2H,10H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDBDTBRXKRBQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)Cl)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-chloro-3-fluorobenzoic acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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